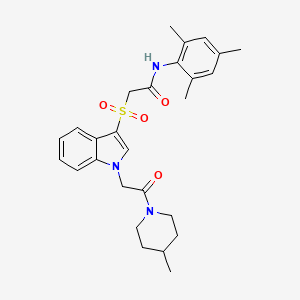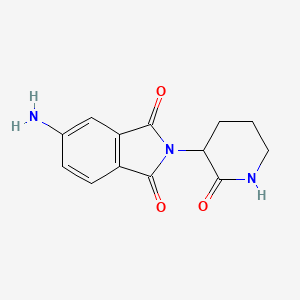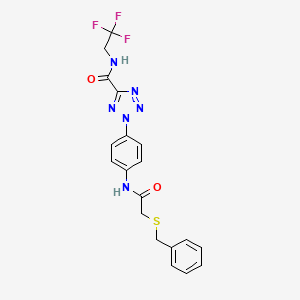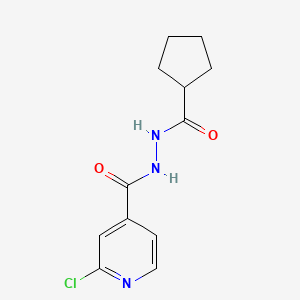![molecular formula C16H14N2O6S B3006564 [2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate CAS No. 871807-99-7](/img/structure/B3006564.png)
[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-[(3-Carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate” is a chemical compound with the molecular formula C15H12Cl2N2O4S . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring, which is a five-membered ring with one sulfur atom, and two carbamoyl groups attached to it . The exact structure would need to be determined through techniques such as NMR, HPLC, LC-MS, UPLC & more .Physical And Chemical Properties Analysis
This compound has a molecular weight of 387.24 . It should be stored in a dark place, sealed in dry conditions, at 2-8°C . The boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Characterization of Organometallic Compounds
Research into triorganotin(IV) derivatives of similar amino acetic acids showcases the synthesis and structural characterization of these compounds. These studies involve advanced spectroscopic techniques and crystal structure analysis to understand the complex's configuration and bonding interactions. Such research has implications for materials science, catalysis, and understanding organometallic compound behaviors (Baul et al., 2002).
Development of Heterocyclic Compounds
The synthesis of new azole, azepine, pyridine, and pyrimidine derivatives using similar starting materials has been explored. These compounds have broad applications, including pharmaceuticals, agrochemicals, and materials science. The research demonstrates the versatility of certain core structures in synthesizing a wide array of heterocyclic compounds with potential biological and industrial applications (Abdel-Rahman et al., 2005).
Anticancer Drug Synthesis
Organotin(IV) complexes with amino acetate functionalized Schiff bases have been studied for their potential as anticancer drugs. These complexes are characterized by various spectroscopic techniques, and their cytotoxicity against different human tumor cell lines is evaluated. This research highlights the potential of organometallic compounds in developing new therapeutic agents (Basu Baul et al., 2009).
Synthesis of Electroactive Polymer Materials
Studies on the synthesis of luminescent chelates and electroactive phenol-based polymers demonstrate the application of similar compounds in materials science. These materials are of interest for their potential uses in optoelectronics, sensing technologies, and as components in advanced materials systems (Latva et al., 1996; Kaya & Aydın, 2012).
Antimicrobial Activity of Novel Derivatives
The synthesis of novel 2-aminothiophene derivatives and their evaluation for antimicrobial activity represent an important area of research. These compounds are tested against various bacterial and fungal strains to identify new potential antimicrobial agents. Such studies are crucial for discovering new drugs and treatments for infections (Prasad et al., 2017).
Propiedades
IUPAC Name |
[2-[(3-carbamoylthiophen-2-yl)amino]-2-oxoethyl] 2-(2-formylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O6S/c17-15(22)11-5-6-25-16(11)18-13(20)8-24-14(21)9-23-12-4-2-1-3-10(12)7-19/h1-7H,8-9H2,(H2,17,22)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNHSKINDJVANW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OCC(=O)OCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)
![N-(tert-butyl)-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B3006483.png)

![ethyl 2-[4-(3-chlorophenyl)-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetate](/img/structure/B3006486.png)


![2-(2-((5-Methyl-3-(p-tolyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B3006493.png)
![3-ethyl-N-(4-fluorobenzyl)-N-(4-methoxyphenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B3006494.png)
![3,3-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]butanamide](/img/structure/B3006496.png)

![(E)-2-amino-N-hexyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B3006498.png)


